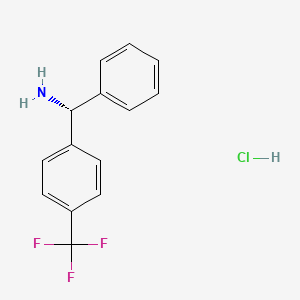![molecular formula C5H7BF2N2O2 B8228889 [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid](/img/structure/B8228889.png)
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid: is a chemical compound with the molecular formula C5H7BF2N2O2 It is characterized by the presence of a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid typically involves multiple steps. One common method starts with the preparation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which undergoes difluoromethylation to introduce the difluoromethyl group . The resulting intermediate is then subjected to boronation to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, particularly fungicides. It acts as an intermediate in the synthesis of compounds that inhibit succinate dehydrogenase, an enzyme involved in fungal respiration .
Mecanismo De Acción
The mechanism of action of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. In the case of its use in fungicides, the compound inhibits succinate dehydrogenase, disrupting the mitochondrial respiration chain in fungi. This leads to the inhibition of fungal growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: A compound used in the synthesis of fungicides.
Uniqueness
What sets this compound apart is its boronic acid group, which provides unique reactivity and makes it a valuable reagent in cross-coupling reactions. Additionally, its difluoromethyl group enhances its stability and biological activity, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLANCYNWWFHCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B8228825.png)
![Methyl [2,2'-bipyridine]-5-carboxylate](/img/structure/B8228845.png)



![Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B8228871.png)
![4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole](/img/structure/B8228877.png)
![Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8228894.png)
![Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B8228899.png)
![tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate](/img/structure/B8228906.png)
![4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8228911.png)
![tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B8228912.png)
![2-(1-Bicyclo[1.1.1]pentanyl)acetamide](/img/structure/B8228913.png)

